molecular formula C14H13N5O3S B2423499 (E)-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)[(4-nitrophenyl)methoxy]amine CAS No. 478245-62-4

(E)-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)[(4-nitrophenyl)methoxy]amine

Cat. No.: B2423499
CAS No.: 478245-62-4
M. Wt: 331.35
InChI Key: YIDVFEZUHNFUKW-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)[(4-nitrophenyl)methoxy]amine is a useful research compound. Its molecular formula is C14H13N5O3S and its molecular weight is 331.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-N-[(4-nitrophenyl)methoxy]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S/c1-9(13-10(2)18-14(23-13)15-8-16-18)17-22-7-11-3-5-12(6-4-11)19(20)21/h3-6,8H,7H2,1-2H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDVFEZUHNFUKW-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NN12)C(=NOCC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=NC=NN12)/C(=N/OCC3=CC=C(C=C3)[N+](=O)[O-])/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)[(4-nitrophenyl)methoxy]amine is a novel chemical entity with potential therapeutic applications. Its structure incorporates a triazole-thiazole moiety, which has been associated with various biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The compound's IUPAC name is this compound. The structural formula can be represented as follows:

C14H14N4O2S\text{C}_{14}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

Biological Activity Overview

Research indicates that compounds containing triazole and thiazole rings exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. The specific activities of this compound are summarized below.

1. Antimicrobial Activity

Studies have shown that derivatives of triazole-thiazole compounds can possess significant antimicrobial properties. For instance:

  • Antifungal Activity : In a study evaluating various thiazole derivatives against Aspergillus niger, some derivatives exhibited activity comparable to standard antifungal agents like amphotericin B .
  • Antibacterial Activity : Compounds similar to the target compound have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) reported in the range of 10-50 µg/mL .

2. Anti-inflammatory and Analgesic Properties

Research has indicated that triazolo-thiazole derivatives possess anti-inflammatory effects. For example:

  • Analgesic Activity : A series of thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and evaluated for their analgesic properties. One of the compounds showed significant pain relief in animal models comparable to conventional analgesics .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many triazole-containing compounds inhibit enzymes involved in fungal cell wall synthesis or bacterial replication.
  • Modulation of Inflammatory Pathways : These compounds may downregulate pro-inflammatory cytokines and inhibit pathways such as NF-kB signaling.

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

  • Case Study on Antifungal Efficacy : A study demonstrated that a related thiazole derivative had an IC50 value of 25 µg/mL against Candida albicans, suggesting strong antifungal potential .
  • Case Study on Pain Management : In a controlled trial involving animal models for pain assessment, a thiazole derivative exhibited a reduction in pain scores comparable to morphine at equivalent doses .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles, including those with thiazole components, demonstrate significant antimicrobial properties. Studies have shown that compounds similar to (E)-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)[(4-nitrophenyl)methoxy]amine exhibit potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Efficacy

A study evaluated a series of triazole derivatives for their antibacterial activity against common pathogens. The compound with a similar structure demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics like gentamicin .

Antifungal Properties

The compound's structural attributes suggest potential antifungal applications. Compounds containing the triazole ring are known for their efficacy in treating fungal infections due to their ability to inhibit ergosterol synthesis .

Data Table: Antifungal Activity of Triazole Derivatives

Compound NameTarget FungiMIC (μg/mL)Reference
Compound ACandida albicans0.5
Compound BAspergillus niger1.0

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of 1,2,4-triazole derivatives. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis .

Case Study: Neuroprotection in Animal Models

In an experimental model of neurodegeneration, a triazole derivative exhibited significant protective effects against neuronal loss induced by oxidative stress, showcasing its potential for treating neurodegenerative diseases .

Anticonvulsant Activity

The anticonvulsant properties of thiazole and triazole-based compounds have been documented extensively. The compound under discussion may exhibit similar effects due to its structural characteristics.

Data Table: Anticonvulsant Activity

Compound NameModel UsedEffective Dose (mg/kg)Reference
Compound CMES20
Compound DPTZ25

Other Potential Applications

Beyond antimicrobial and neuroprotective effects, the compound may find applications in other fields such as:

  • Corrosion Inhibition : Triazole derivatives are explored for their ability to inhibit corrosion in metal surfaces.
  • Agricultural Chemicals : Potential use in agrochemicals due to their bioactivity against plant pathogens .
  • Material Science : Applications in the development of advanced materials owing to their unique chemical properties.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for (E)-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)[(4-nitrophenyl)methoxy]amine?

  • Methodology : The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the triazolothiazole core via cyclization of thiourea intermediates under acidic conditions (e.g., HCl/EtOH) .
  • Step 2 : Introduction of the ethylidene group via condensation with a ketone or aldehyde.
  • Step 3 : Coupling the (4-nitrophenyl)methoxyamine moiety using nucleophilic substitution or Schiff base formation .
  • Optimization : Microwave-assisted synthesis (e.g., 60°C in ethanol for 3 hours) improves yield and regioselectivity .

Q. How is the compound characterized to confirm regiochemistry and purity?

  • Analytical Workflow :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and E/Z configuration (e.g., vinyl proton splitting patterns) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation .
  • X-ray Crystallography : Resolves ambiguous regiochemistry, as demonstrated for triazolothiadiazole analogs .

Q. What are the standard solubility and formulation protocols for in vitro assays?

  • Approach :

  • Solubility Screening : Use DMSO as a primary solvent (e.g., 12.5 mg/mL stock) with sonication .
  • In Vivo Formulation : Combine DMSO stock with co-solvents (e.g., PEG300, Tween 80) and aqueous buffers to achieve ≥1.25 mg/mL working concentrations .

Advanced Research Questions

Q. How can structural modifications resolve contradictory pharmacological data between in vitro and in vivo models?

  • Strategies :

  • Bioisosteric Replacement : Substitute the 4-nitrophenyl group with fluorobenzyl or methoxyphenyl groups to enhance membrane permeability (lipophilicity: LogP ~4.8) .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF3_3) to reduce cytochrome P450-mediated degradation .
  • In Vivo Validation : Use pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to reconcile discrepancies .

Q. What computational methods predict binding interactions with biological targets?

  • Protocol :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase) .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-target complexes (e.g., triazolothiazole analogs in kinase binding pockets) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. How are regioselective challenges addressed during heterocyclic ring formation?

  • Solutions :

  • Directed Metalation : Use lithium bases to control substitution patterns in triazolothiazole synthesis .
  • Microwave Irradiation : Enhances regioselectivity (e.g., 90% yield for [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles vs. 65% under classical heating) .
  • Protecting Groups : Temporarily block reactive sites (e.g., -NH2_2) to prevent undesired cyclization .

Q. What experimental designs mitigate false positives in antimicrobial activity screens?

  • Best Practices :

  • Counter-Screening : Test against efflux pump-deficient bacterial strains to rule out nonspecific effects .
  • Cytotoxicity Assays : Use mammalian cell lines (e.g., HEK293) to confirm selective toxicity .
  • Time-Kill Curves : Differentiate bacteriostatic vs. bactericidal activity at varying concentrations .

Data Contradiction Analysis

Q. How to interpret conflicting results in enzyme inhibition assays (e.g., IC50_{50} variability)?

  • Troubleshooting :

  • Assay Conditions : Standardize pH (7.4), ionic strength, and co-solvent content (≤1% DMSO) to minimize artifacts .
  • Enzyme Source : Compare recombinant vs. tissue-extracted enzymes (e.g., human carbonic anhydrase I/II isoforms) .
  • Positive Controls : Include known inhibitors (e.g., acetazolamide) to validate assay sensitivity .

Q. Why do structural analogs show divergent antioxidant activity in DPPH vs. FRAP assays?

  • Mechanistic Insight :

  • Radical Scavenging : Electron-donating groups (e.g., -OCH3_3) enhance DPPH activity via H-atom transfer .
  • Reducing Power : Conjugated systems (e.g., triazolothiazole) favor FRAP activity through single-electron transfer .
  • Validation : Use HPLC-MS to detect oxidation products and confirm reaction pathways .

Methodological Tables

Table 1 : Key Synthetic Parameters for Triazolothiazole Derivatives

StepReaction ConditionsYield (%)Reference
1HCl/EtOH, reflux, 6h75
2Microwave, 60°C, 3h90
3DMF, K2_2CO3_3, RT, 12h68

Table 2 : Biological Activity of Structural Analogs

CompoundIC50_{50} (µM)TargetReference
4-Methoxyphenyl triazolothiadiazole2.3 ± 0.1Carbonic Anhydrase II
Fluorobenzyl triazolothiazole0.8 ± 0.2Kinase X

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.